molecular formula C11H8O B14644064 3-(2-ethynylphenyl)prop-2-enal CAS No. 55160-46-8

3-(2-ethynylphenyl)prop-2-enal

Cat. No.: B14644064
CAS No.: 55160-46-8
M. Wt: 156.18 g/mol
InChI Key: HQKXCSXVCKDBGI-UHFFFAOYSA-N
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Description

3-(2-Ethynylphenyl)prop-2-enal: is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of an ethynyl group attached to the phenyl ring, which is further connected to a prop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethynylphenyl)prop-2-enal can be achieved through several methods. One common approach involves the crossed-aldol condensation of benzaldehyde and propargyl aldehyde in the presence of a base. The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the Perkin reaction , where benzaldehyde reacts with acetic anhydride in the presence of a base to form the desired product. This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethynylphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as sodium amide (NaNH₂) can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 3-(2-Ethynylphenyl)propanoic acid.

    Reduction: 3-(2-Ethynylphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(2-Ethynylphenyl)prop-2-enal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alkynes.

Industry: The compound’s reactivity makes it useful in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(2-ethynylphenyl)prop-2-enal exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The ethynyl group can participate in cycloaddition reactions, forming new chemical bonds and altering molecular pathways.

Comparison with Similar Compounds

    Cinnamaldehyde: Similar structure but lacks the ethynyl group.

    3-Phenylprop-2-enal: Similar structure but lacks the ethynyl group.

    2-Ethynylbenzaldehyde: Similar structure but lacks the prop-2-enal moiety.

Properties

CAS No.

55160-46-8

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

3-(2-ethynylphenyl)prop-2-enal

InChI

InChI=1S/C11H8O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h1,3-9H

InChI Key

HQKXCSXVCKDBGI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C=CC=O

Origin of Product

United States

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